3-Hexanone, 6-nitro-

Description

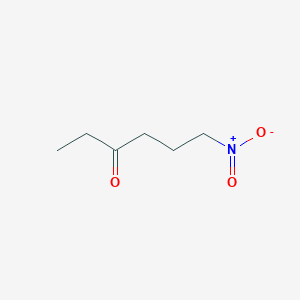

3-Hexanone, 6-nitro- (CAS: 101009-82-9) is a nitro-substituted derivative of 3-hexanone, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.1564 g/mol . The compound features a ketone group at the third carbon and a nitro (-NO₂) group at the sixth carbon of the hexane chain.

Properties

CAS No. |

101009-82-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

6-nitrohexan-3-one |

InChI |

InChI=1S/C6H11NO3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3 |

InChI Key |

REKPTZKEGCXNHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hexanone (CAS: 589-38-8)

The parent compound, 3-hexanone, is a simple aliphatic ketone used widely as a solvent and internal standard in analytical chemistry (e.g., GC-MS for aroma profiling in melon studies) . Key differences include:

- Functional Groups: Lacks the nitro group, reducing electrophilicity and reactivity compared to 6-nitro-3-hexanone.

- Physical Properties : Critical temperature (Tc) = 309.7°C, critical pressure (Pc) = 32.76 atm .

- Toxicity: Proposed occupational exposure limit (AOEL) = 67 ppm, derived from surrogate data for pentanones due to narcotic and irritant effects .

4-Hexen-3-one

This α,β-unsaturated ketone differs by a double bond between C4 and C5, enhancing electrophilicity. Studies show it inhibits microbial growth at 0.3 mM, whereas 3-hexanone exhibits growth-stimulatory effects . The nitro group in 6-nitro-3-hexanone may similarly increase reactivity but through distinct mechanisms (e.g., nitro group redox chemistry).

2,5-Dimethyl-4-nitro-3-hexanone (CAS: 59906-54-6)

A structural analog with nitro and methyl substituents. Its synthesis routes highlight challenges in nitro group introduction, requiring controlled conditions to avoid side reactions . This suggests 6-nitro-3-hexanone may also demand specialized synthetic protocols.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Critical Temp. (°C) | Critical Pressure (atm) | Key Functional Groups |

|---|---|---|---|---|

| 3-Hexanone | 100.16 | 309.7 | 32.76 | Ketone |

| 6-Nitro-3-hexanone | 145.16 | Not reported | Not reported | Ketone, Nitro |

| 4-Hexen-3-one | 98.14 | Not reported | Not reported | α,β-Unsaturated ketone |

| 2,5-Dimethyl-4-nitro-3-hexanone | 173.21 | Not reported | Not reported | Ketone, Nitro, Methyl |

Toxicity and Exposure Limits

Nitro compounds often exhibit higher toxicity due to metabolic conversion to reactive intermediates, but specific data for 6-nitro-3-hexanone is lacking .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Hexanone, 6-nitro- from simple precursors?

Methodological Answer:

Synthesis of 3-Hexanone, 6-nitro- can be approached via retro-synthetic analysis. Starting with the target molecule, the ketone group can be introduced through oxidation of a secondary alcohol (e.g., 6-nitro-3-hexanol). The nitro group at position 6 may require electrophilic nitration of a pre-formed hexanone derivative or selective functionalization using nitrating agents (e.g., HNO₃/H₂SO₄). For example:

Step 1: Synthesize 3-hexanone via oxidation of 3-hexanol (using Jones reagent or KMnO₄) .

Step 2: Introduce the nitro group at position 6 through nitration under controlled conditions (temperature, solvent polarity).

Validation: Confirm regioselectivity via NMR (¹H and ¹³C) and IR spectroscopy to distinguish between possible isomers .

Key Consideration: Nitration may compete with ketone reactivity; protecting groups (e.g., silyl ethers) could mitigate undesired side reactions.

Basic: How can spectroscopic techniques differentiate 3-Hexanone, 6-nitro- from structural analogs?

Methodological Answer:

- IR Spectroscopy: The ketone carbonyl stretch (~1710–1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) provide distinct fingerprints. Compare with NIST reference data for 3-hexanone derivatives .

- NMR:

- Mass Spectrometry: Molecular ion [M]⁺ at m/z 145.1564 (C₆H₁₁NO₃) with fragmentation patterns reflecting loss of NO₂ (46 amu) and CO (28 amu) .

Basic: What toxicological data gaps exist for 3-Hexanone, 6-nitro-?

Methodological Answer:

No direct toxicity data exists for 3-Hexanone, 6-nitro- (CAS 101009-82-9). However, surrogate aliphatic ketones (e.g., 2-pentanone, 3-pentanone) suggest potential hazards:

- Acute Exposure: Aliphatic ketones are volatile organic compounds (VOCs) causing respiratory and ocular irritation .

- Data Gaps:

- Chronic exposure effects (neurotoxicity, carcinogenicity).

- Metabolic pathways (e.g., nitro-reduction to amines).

- Recommendation: Use ATSDR’s Decision Guide to prioritize studies on inhalation toxicity and dermal absorption .

Advanced: How can discrepancies in nitration reaction yields be resolved for 3-Hexanone derivatives?

Methodological Answer:

Yield inconsistencies may arise from:

- Regiochemical competition: Nitration at alternate positions (e.g., 4- or 5-nitro isomers).

- Reaction conditions: Optimize temperature (0–5°C for nitronium ion stability) and solvent polarity (e.g., HNO₃ in H₂SO₄ vs. acetic acid).

- Analytical validation: Use HPLC with UV detection (λ = 270 nm for nitro groups) to quantify isomer ratios .

- Computational modeling: DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) sites and transition states .

Advanced: How to derive a Hypothetical Temporary Occupational Exposure Limit (HTFOEL) for 3-Hexanone, 6-nitro-?

Methodological Answer:

Surrogate selection: Use 3-hexanone (CAS 589-38-8) and 2-pentanone (TLV-TWA = 200 ppm) as structural analogs .

Adjust for nitro group toxicity: Apply a safety factor (e.g., 10×) due to nitro group’s redox activity and potential genotoxicity.

Calculations:

- HTFOEL = (Analog TLV) × (Molecular weight ratio) × Safety factor.

- Example: HTFOEL = 200 ppm × (145.16/100.16) × 0.1 ≈ 29 ppm .

Advanced: What computational methods predict the electronic effects of the nitro group in 3-Hexanone, 6-nitro-?

Methodological Answer:

- DFT Simulations: Optimize geometry at B3LYP/6-31G* level to assess nitro group’s electron-withdrawing effects on the ketone carbonyl.

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.

- Spectroscopic correlation: Compare computed IR/NMR shifts with experimental data to validate models .

Advanced: What role might 3-Hexanone, 6-nitro- play in microbial volatile organic compound (MVOC) profiles?

Methodological Answer:

While 3-hexanone is a known fungal metabolite , the nitro-substituted variant has not been reported. Hypothesize its production via microbial nitroreductases or nitration of endogenous ketones.

- Experimental design:

- Culture fungi (e.g., Basidiomycetes) in nitrate-rich media.

- Analyze headspace VOCs via GC-MS with selective ion monitoring (SIM) for m/z 145 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.